B613333 Boc-D-Gln(Xan)-OH CAS No. 99092-88-3

Boc-D-Gln(Xan)-OH

Cat. No. B613333
CAS RN: 99092-88-3
M. Wt: 426.5
InChI Key:
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Description

Boc-D-Gln(Xan)-OH, also known as Boc-D-Gln-Xan-OH or Boc-Xan-Gln-OH, is a synthetic peptide used in laboratory experiments for the synthesis of peptides and proteins. It is a derivative of the amino acid glutamine (Gln) and is a highly versatile and useful molecule for peptide and protein synthesis. Boc-D-Gln(Xan)-OH is used in a variety of applications, including the synthesis of peptides, proteins, and other biomolecules, as well as in the study of biochemical and physiological processes. This article will provide an overview of Boc-D-Gln(Xan)-OH, its synthesis method, its applications in scientific research, the mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

  • Boc-D-Gln(Xan)-OH is effective for separating enantiomers of V-agents in 31P-NMR spectroscopy. It proved superior to other tested shift reagents for this purpose, facilitating the reliable separation of V-agent enantiomers (Koller, Thiermann, & Worek, 2019).

  • It is instrumental in the synthesis of certain peptides. For instance, the Hofmann rearrangement of Nalpha-Boc-L-Gln-OH mediated by polymer-supported hypervalent iodine reagent in water yielded Nalpha-Boc-L-alpha,gamma-diaminobutyric acid (Boc-Dab-OH, 1) in high yield (Yamada, Urakawa, Oku, & Katakai, 2004).

  • In the field of protease research, peptides containing Boc-D-Gln(Xan)-OH have been synthesized and assayed as substrates for HIV-1 and HIV-2 proteinases (Bláha, Nemec, Tözsér, & Oroszlan, 1991; Bláha et al., 1992).

  • The compound also plays a role in the synthesis of Nalpha-methyl-arginine and Nalpha-methyl-ornithine derivatives, starting from Boc-L-Gln (Xue & DeGrado, 1995).

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-(9H-xanthen-9-ylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)24-16(21(27)28)12-13-19(26)25-20-14-8-4-6-10-17(14)30-18-11-7-5-9-15(18)20/h4-11,16,20H,12-13H2,1-3H3,(H,24,29)(H,25,26)(H,27,28)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIIDGIJEPOSLL-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654149
Record name N~2~-(tert-Butoxycarbonyl)-N-9H-xanthen-9-yl-D-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Gln(Xan)-OH

CAS RN

99092-88-3
Record name N~2~-(tert-Butoxycarbonyl)-N-9H-xanthen-9-yl-D-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
M Koller, H Thiermann, F Worek - Toxicology Letters, 2020 - Elsevier
Fourteen amino acids protected at the N-terminal and at their side chains were screened for resolving the enantiomers of V-agents by NMR. While none of the shift reagents tested …
Number of citations: 3 www.sciencedirect.com
K Landers - 2021 - scholarworks.calstate.edu
Recently, there is an increasing awareness of the significance of organophosphorous compounds and their derivatives as medicinal agents, such as prodrugs, in the pharmaceutical …
Number of citations: 0 scholarworks.calstate.edu

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